
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide
Overview
Description
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole-based synthetic cannabinoids. These compounds are often designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. They are typically used in scientific research to study the endocannabinoid system and its interactions with various receptors in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide typically involves multiple steps, including the preparation of the indazole core, the introduction of the fluoropentyl side chain, and the formation of the carbamoyl group. Common reagents used in these reactions include indazole derivatives, alkyl halides, and carbamoyl chloride. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with strict quality control measures in place to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of 5F-AB-PINACA follows a multi-step procedure optimized for regioselectivity and enantiomeric purity:
Key Reaction Steps:
-
Esterification of Indazole-3-Carboxylic Acid :
-
N1-Alkylation :
-
Saponification :
-
Amide Coupling :
Reaction Scheme:
Step | Reagents/Conditions | Product |
---|---|---|
1 | , , reflux | Methyl indazole-3-carboxylate |
2 | -BuOK, 1-bromo-4-fluoropentane, THF | N1-alkylated intermediate |
3 | NaOH, , rt | Indazole-3-carboxylic acid |
4 | EDC, HOBt, L-valinamide, DMF | 5F-AB-PINACA (S-enantiomer) |
Metabolic Reactions
5F-AB-PINACA undergoes extensive hepatic metabolism, primarily mediated by carboxylesterase 1 (CES1) and cytochrome P450 enzymes .
Major Metabolic Pathways:
-
Hydrolysis of the Primary Amide :
CES1 cleaves the carboxamide bond, yielding AB-PINACA-COOH (major metabolite) . -
Oxidative Defluorination :
-
Hydroxylation :
-
Mono- and di-hydroxylation of the pentyl chain and indazole ring.
-
-
Epoxidation :
Epoxide formation followed by hydrolysis to diols .
Metabolite Profile:
Metabolite | Enzyme | Structural Modification |
---|---|---|
AB-PINACA-COOH | CES1 | Carboxamide → Carboxylic acid |
5-Hydroxypentyl | CYP450 | Fluorine → Hydroxyl |
Pentanoic Acid | CYP450 | Oxidative defluorination |
Dihydroxyindazole | CYP450 | Ring hydroxylation |
Stability Under Physiological Conditions
-
Metabolic Stability :
-
Chemical Stability :
Stereochemical Considerations
-
The synthetic route emphasizes the (S)-enantiomer due to its higher CB1/CB2 receptor affinity .
-
Chiral separation studies confirm that the (S)-enantiomer is predominant in illicit products .
Impurities and By-Products
-
N2-Alkylated Regioisomer :
-
Residual Solvents :
Comparative Reactivity with Analogues
Feature | 5F-AB-PINACA | AB-FUBINACA | ADB-PINACA |
---|---|---|---|
Fluorine Position | 4-fluoropentyl | 4-fluorobenzyl | None |
Amide Substituent | Valinamide | Valinamide | Dimethylbutanamide |
Major Metabolites | AB-PINACA-COOH | FUBINACA-COOH | ADB-PINACA-COOH |
Analytical Detection
Scientific Research Applications
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.
Biology: Employed in biological assays to investigate the interactions between synthetic cannabinoids and cannabinoid receptors.
Medicine: Studied for its potential therapeutic effects and as a tool to understand the pharmacology of cannabinoids.
Industry: Utilized in the development of new synthetic cannabinoids for various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide involves its interaction with the endocannabinoid system. The compound binds to cannabinoid receptors (CB1 and CB2) in the body, mimicking the effects of endogenous cannabinoids. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
- N-(1-Pentyl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
- N-(1-Methylpropyl)-1-(4-fluorobutyl)-1H-indazole-3-carboxamide
Uniqueness
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide is unique due to its specific structural features, such as the carbamoyl group and the fluoropentyl side chain. These features may confer distinct pharmacological properties and receptor binding affinities compared to other similar compounds.
Biological Activity
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide, commonly referred to as ADB-FUBINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and potential implications for human health. This article delves into the compound's biological effects, mechanisms of action, and associated health risks.
Chemical Structure and Properties
ADB-FUBINACA belongs to the class of synthetic cannabinoids, specifically indazole-derived compounds. Its chemical formula is with a molecular weight of approximately 350.414 g/mol. The compound features an indazole core structure linked to an amide group, which is crucial for its interaction with cannabinoid receptors.
ADB-FUBINACA primarily acts as a full agonist at the cannabinoid receptor type 1 (CB1R), which is predominantly expressed in the central nervous system. Research indicates that it exhibits significantly higher potency compared to natural cannabinoids, with some studies reporting up to 140-fold greater efficacy than THC (tetrahydrocannabinol) in activating CB1R . The compound's binding affinity and efficacy are influenced by its structural modifications, particularly the presence of the 4-fluorobenzyl group.
Biological Effects
The biological effects of ADB-FUBINACA are diverse and can lead to various physiological and psychological outcomes:
- Neurological Effects : Users may experience altered perception, agitation, anxiety, paranoia, hallucinations, and loss of consciousness. These effects are attributed to the compound's action on CB1R in the brain .
- Cardiovascular Effects : The compound can cause significant cardiovascular responses such as chest pain, hypertension, and tachycardia due to its systemic effects on cannabinoid receptors .
- Toxicity : There is a growing body of evidence indicating potential toxicity associated with ADB-FUBINACA use. Reports have linked it to severe adverse events including seizures and fatalities in users .
Case Studies
Several case studies highlight the health risks associated with ADB-FUBINACA:
- Intoxication Cases : A systematic review identified multiple cases of intoxication leading to emergency room visits due to severe neurological symptoms following ADB-FUBINACA consumption .
- Fatalities : Reports from forensic investigations indicated fatalities linked to synthetic cannabinoids, including ADB-FUBINACA, underscoring the need for awareness regarding its use .
- Detection in Biological Samples : Studies have successfully detected metabolites of ADB-FUBINACA in biological matrices such as urine and blood, facilitating toxicological assessments in clinical settings .
Comparative Analysis with Other Synthetic Cannabinoids
To provide a clearer understanding of ADB-FUBINACA's biological activity relative to other synthetic cannabinoids, the following table summarizes key characteristics:
Compound Name | CB1R Affinity | Potency (relative to THC) | Notable Effects |
---|---|---|---|
ADB-FUBINACA | High | Up to 140-fold | Anxiety, tachycardia |
JWH-018 | Moderate | 2-3 times | Euphoria, paranoia |
AMB-FUBINACA | High | Up to 85-fold | Hallucinations, agitation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves coupling an indazole-3-carboxylic acid derivative with a valine amide precursor. Key steps include:
Preparation of 1-(4-fluoropentyl)-1H-indazole-3-carboxylic acid : Alkylation of indazole-3-carboxylic acid using 1-fluoro-4-iodopentane under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., EDCI or DCC) with HOBt to form an active ester intermediate.
Amide bond formation : React the activated acid with L-valine amide (1-amino-3-methyl-1-oxobutan-2-amine) in anhydrous DCM or THF under nitrogen, followed by purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) .
Critical parameters include reaction temperature (maintained at 0–25°C during coupling), stoichiometric ratios (1:1.2 acid-to-amine), and inert atmosphere to prevent hydrolysis.
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
- Methodological Answer : A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆ or CDCl₃). The 4-fluoropentyl chain shows distinct splitting patterns (e.g., fluorinated CH₂ groups at δ 4.4–4.6 ppm in ¹H NMR; ¹⁹F NMR at ~-120 ppm for CF₂) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 369.1692 (calculated for C₂₀H₂₂FN₄O₂⁺) with <2 ppm error .
- IR Spectroscopy : Identify amide I (1640–1680 cm⁻¹) and II (1550–1600 cm⁻¹) bands to confirm carboxamide functionality .
Q. How can researchers quantify this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Use LC-MS/MS with the following parameters:
- Column : C18 (2.1 × 50 mm, 1.7 µm particles).
- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Ionization : ESI+ with MRM transitions targeting m/z 369 → 232 (primary fragment).
- Sample Prep : Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis MCX) to isolate the compound from plasma or urine .
Validation should include linearity (1–100 ng/mL), recovery (>85%), and precision (CV <15%).
Advanced Research Questions
Q. How can in vitro receptor binding assays be designed to evaluate this compound’s affinity for cannabinoid receptors (CB1/CB2)?
- Methodological Answer :
- Cell Lines : Use HEK293 cells stably transfected with human CB1 or CB2 receptors.
- Radioligand Displacement : Compete with [³H]CP55,940 (0.5 nM) in binding buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA). Incubate for 90 min at 37°C .
- Data Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and convert to Kᵢ via Cheng-Prusoff equation.
Note: Address fluoropentyl chain lipophilicity by including 0.1% BSA to reduce nonspecific binding.
Q. What strategies resolve contradictions in reported metabolic stability data across studies?
- Methodological Answer : Discrepancies may arise from:
- Enzyme Sources : Compare human liver microsomes (HLM) vs. recombinant CYP isoforms (e.g., CYP3A4/5 dominate oxidation).
- Incubation Conditions : Standardize NADPH concentration (1 mM), protein content (0.5 mg/mL), and incubation time (30–60 min).
- Analytical Sensitivity : Use LC-HRMS (Q-Exactive Orbitrap) to detect minor metabolites (e.g., hydroxylated fluoropentyl or indazole-N-oxide derivatives) .
Normalize results to positive controls (e.g., testosterone for CYP3A4 activity).
Q. How are regioisomeric byproducts differentiated during synthesis?
- Methodological Answer :
- Chromatographic Separation : Utilize chiral HPLC (Chiralpak IA column, 4.6 × 250 mm) with hexane/ethanol (80:20) to resolve N-(1-amino-3-methyl-1-oxobutan-2-yl) regioisomers.
- X-ray Crystallography : Confirm absolute configuration of single crystals grown in EtOAc/hexane at 4°C .
- Dynamic NMR : Monitor rotational barriers of the fluoropentyl chain at low temperatures (−40°C) to identify steric hindrance differences .
Properties
Molecular Formula |
C18H25FN4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H25FN4O2/c1-11(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)10-6-7-12(3)19/h4-5,8-9,11-12,15H,6-7,10H2,1-3H3,(H2,20,24)(H,21,25) |
InChI Key |
KSBISSAWUAIQIT-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)F |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)F |
Synonyms |
AB-PINACA N-(4-fluoropentyl) analog; 4-fluoro AB-PINACA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.